molecular formula C23H26N4O5 B2522531 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one oxalate CAS No. 1351661-93-2

1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one oxalate

Cat. No.: B2522531
CAS No.: 1351661-93-2
M. Wt: 438.484
InChI Key: ZUFWNSIAFRGADH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The research compound 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one oxalate is a chemical of significant interest in medicinal chemistry and pharmacological research. Its structure incorporates a benzimidazole moiety, a privileged scaffold in drug discovery known for its ability to interact with various biological targets, including enzymes and receptors . This structural feature is often explored for modulating signaling pathways involved in inflammatory and neurological processes . The piperazine ring system further enhances the molecule's potential as a CNS-active agent or a modulator of receptor function, making it a valuable probe for studying neurodegenerative diseases, psychiatric disorders, and inflammatory conditions . Researchers can utilize this compound to investigate structure-activity relationships, optimize potency and selectivity, and elucidate novel mechanisms of action in preclinical models.

Properties

IUPAC Name

1-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-3-phenylpropan-1-one;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O.C2H2O4/c26-21(11-10-17-6-2-1-3-7-17)25-14-12-24(13-15-25)16-20-22-18-8-4-5-9-19(18)23-20;3-1(4)2(5)6/h1-9H,10-16H2,(H,22,23);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFWNSIAFRGADH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)CCC4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions to form the benzimidazole ring

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The phenylpropanone group can be oxidized to form phenylpropanoic acid derivatives.

  • Reduction: The benzimidazole ring can be reduced to form benzimidazolylamine derivatives.

  • Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst.

  • Substitution: Nucleophiles such as amines and alcohols, often in the presence of a base.

Major Products Formed:

  • Oxidation: Phenylpropanoic acid derivatives.

  • Reduction: Benzimidazolylamine derivatives.

  • Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

  • Medicinal Chemistry: It has shown promise as a lead compound in drug discovery, particularly in the development of new therapeutic agents targeting various diseases.

  • Biology: Its interaction with biological macromolecules can be explored for potential use in biochemical assays and as a tool compound in biological research.

  • Material Science: The compound's structural properties make it suitable for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. The phenylpropanone group may interact with other biomolecules, influencing signaling pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares the target compound with structurally related benzimidazole derivatives:

Compound Name Core Structure Key Substituents Molecular Weight Pharmacological Activity Reference
Target Compound : 1-(4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one oxalate Benzimidazole + Piperazine - Oxalate counterion
- Phenylpropanone
~489.5 (free base) Not explicitly reported; inferred from analogs
(E)-1-(4-((1H-Benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one oxalate Benzimidazole + Piperidine - Benzo[d][1,3]dioxole
- Oxalate counterion
~551.6 Anticancer (in silico predictions)
1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-((benzo[d]thiazol-2-ylthio)methyl)-1H-triazol-1-yl)ethanone Benzothiazole + Piperazine - Benzothiazole-thioether
- Triazole
507.10 Anticancer (in vitro screening)
(R)-3-methyl-4-(6-(trifluoromethyl)-4-(3,4,5-trifluorophenyl)-1H-benzo[d]imidazol-2-yl)piperazine Benzimidazole + Piperazine - Trifluoromethyl groups
- Fluorophenyl
~520.5 TRPV-1 antagonist (oral bioavailability)
ASP-4132 tosylate Benzimidazole + Piperazine - Tosylate counterion
- Methoxypyridinyl
~551.64 Kinase inhibitor (preclinical studies)

Pharmacokinetic and Physicochemical Properties

Lipinski’s Rule Compliance:

  • The target compound’s free base (MW ~489.5) complies with Lipinski’s rules (MW <500, H-bond donors ≤5, H-bond acceptors ≤10). Its oxalate salt may slightly increase polarity, improving aqueous solubility .
  • In contrast, ASP-4132 tosylate (MW ~551.64) exceeds the MW limit but retains drug-like properties due to balanced logP and TPSA values .

Bioavailability Predictions:

  • Compound 4a-l () exhibits TPSA values of 87.92–139.45 Ų, suggesting moderate oral bioavailability. The target compound likely shares similar TPSA (~100–120 Ų) due to its benzimidazole and piperazine moieties .
  • TRPV-1 antagonists () highlight the importance of hydrophilic groups (e.g., oxalate) for enhancing solubility and receptor binding .

Pharmacological Potential

  • Anticancer Activity: Benzothiazole-piperazine hybrids () show sub-micromolar IC$_{50}$ values against cancer cell lines. The target compound’s phenylpropanone group may enhance hydrophobic interactions with kinase targets .
  • TRPV-1 Antagonism : Piperazine-linked benzimidazoles () demonstrate potent TRPV-1 inhibition. The oxalate counterion in the target compound could mimic hydrophilic groups critical for receptor binding .

Biological Activity

The compound 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one oxalate is a novel synthetic derivative that has garnered attention in the field of medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity, including mechanisms of action, efficacy in various cancer models, and its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with cellular targets involved in cancer progression. Key mechanisms include:

  • Inhibition of DNA Topoisomerases : Similar compounds have been shown to inhibit topoisomerase I and II, leading to DNA damage and subsequent apoptosis in cancer cells .
  • Induction of Apoptosis : Studies indicate that benzimidazole derivatives can activate caspases, which are crucial for the apoptotic pathway. This compound may similarly induce apoptosis through mitochondrial pathways by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
  • P-glycoprotein Inhibition : The ability to inhibit P-glycoprotein (P-gp) is significant as it can enhance the accumulation of chemotherapeutic agents within resistant cancer cells, potentially overcoming drug resistance .

Anticancer Activity

Recent studies have evaluated the anticancer efficacy of similar benzimidazole derivatives against various cancer cell lines. The following table summarizes findings from relevant research:

CompoundCancer Cell LineIC50 (μM)Mechanism
12bK562 (CML)16Topoisomerase I inhibition
11aA549 (Lung)12Apoptosis induction
12aMCF7 (Breast)14P-glycoprotein inhibition

Case Studies

Several case studies highlight the potential of benzimidazole derivatives, including those structurally related to our compound:

  • Study on K562 Cells : Research demonstrated that compounds with a benzimidazole core exhibited significant cytotoxicity against both imatinib-sensitive and -resistant K562 cells. The study used MTT assays to quantify cell viability and flow cytometry for apoptosis detection, revealing that these compounds could effectively induce cell death even in resistant strains .
  • NCI Screening : A panel of benzimidazole derivatives was screened against 60 human cancer cell lines at the National Cancer Institute. Compounds showed varied activity, with some achieving low GI50 values, indicating potent anticancer effects across multiple tumor types .
  • Mechanistic Insights : Molecular docking studies suggested strong binding affinities to target proteins involved in cancer cell proliferation and survival pathways. This supports the hypothesis that structural modifications enhance biological activity through improved target engagement .

Q & A

Q. What are the standard synthetic routes for synthesizing 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one oxalate?

A typical multi-step synthesis involves:

  • Step 1 : Condensation of α-ketoglutaric acid with substituted benzimidazole precursors under acidic conditions (e.g., 4N HCl) to form intermediate oxobutanoic acid derivatives.
  • Step 2 : Hydrazide formation via reaction with hydrazine hydrate, followed by cyclization with substituted acids to yield the final oxadiazole or piperazine-linked core.
  • Step 3 : Purification via column chromatography and crystallization. Structural confirmation is achieved using IR, 1^1H-NMR, 13^13C-NMR, and mass spectrometry .

Q. Which spectroscopic and analytical techniques are recommended for confirming the molecular structure of this compound?

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650–1700 cm1^{-1}, C=N at ~1600 cm1^{-1}).
  • NMR Spectroscopy : 1^1H-NMR resolves proton environments (e.g., aromatic protons at δ 6.8–8.0 ppm, piperazine protons at δ 2.5–3.5 ppm). 13^13C-NMR confirms carbonyl (δ ~170 ppm) and benzimidazole carbons.
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 396–410 for derivatives) and fragmentation patterns validate the structure .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the synthesis of piperazine-linked benzimidazole derivatives?

  • Catalyst Selection : Acidic catalysts (e.g., 4N HCl) improve condensation efficiency.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Temperature Control : Maintain 60–80°C for cyclization steps to minimize side reactions.
  • Real-Time Monitoring : Use thin-layer chromatography (TLC) to track reaction progress and HPLC for purity assessment .

Q. What methodologies are employed to evaluate the drug-likeness and bioavailability of this compound?

  • Lipinski’s Rule Analysis : Calculate molecular weight (<500 Da), hydrogen bond donors/acceptors, and logP (<5).
  • Topological Polar Surface Area (TPSA) : Values between 80–140 Å2^2 suggest moderate oral bioavailability.
  • Molinspiration Server : Predicts bioactivity scores (e.g., GPCR ligand potential) and flags deviations (e.g., compounds with >10 rotatable bonds or TPSA >140 Å2^2) .

Q. How can spectral data discrepancies be resolved during structural elucidation?

  • Cross-Validation : Compare NMR shifts with similar derivatives (e.g., 11c in shows δ 7.2–7.8 ppm for benzimidazole protons).
  • High-Resolution MS : Confirm molecular formula (e.g., C20_{20}H21_{21}N6_6O2_2 for imidazole-pyrimidine analogs).
  • X-ray Crystallography : Resolve ambiguous stereochemistry in crystalline derivatives .

Q. How should structure-activity relationship (SAR) studies be designed to assess bioactivity?

  • Substituent Variation : Modify benzimidazole (e.g., methyl/ethyl groups at position 1) or piperazine (e.g., fluorophenyl substituents) to probe target interactions.
  • Bioassay Selection : Test anticancer activity via MTT assays (e.g., IC50_{50} values against HeLa cells) or antimicrobial activity via MIC assays.
  • Computational Docking : Use AutoDock Vina to predict binding affinities for targets like histone deacetylases (HDACs) .

Experimental Design & Data Analysis

Q. What experimental controls are critical for validating the compound’s biological activity?

  • Positive Controls : Use established drugs (e.g., doxorubicin for cytotoxicity assays).
  • Negative Controls : Include solvent-only (e.g., DMSO) and unmodified scaffold analogs.
  • Replicates : Perform triplicate assays to ensure reproducibility (e.g., 4 replicates with 5 plants each in ’s design) .

Q. How can researchers address contradictions in pharmacological data across studies?

  • Dose-Response Analysis : Verify activity across multiple concentrations (e.g., 1–100 μM).
  • Metabolic Stability Testing : Use liver microsomes to assess if poor bioavailability explains inconsistent results.
  • Target Selectivity Profiling : Screen against off-target receptors (e.g., GPCR panels) to rule out nonspecific effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.